6-(Pyridin-4-yl)isoquinoline
Description
6-(Pyridin-4-yl)isoquinoline is a heteroaromatic compound featuring an isoquinoline core substituted at the 6-position with a pyridin-4-yl group. Isoquinoline derivatives are renowned for their biological and pharmacological significance, including roles as enzyme inhibitors, anticancer agents, and ligands in catalysis . This compound’s structural hybridity makes it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-pyridin-4-ylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMUJVWZPGYIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-4-yl)isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated isoquinoline . The reaction conditions are generally mild, with the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling remains a preferred method due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyridin-4-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-(Pyridin-4-yl)isoquinoline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)isoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(Piperidin-4-yl)isoquinoline
Structural Differences : Replaces the pyridin-4-yl group with a piperidin-4-yl moiety (a saturated six-membered amine ring).
Functional Implications :
- Electron Effects : Piperidine is electron-donating and more basic (pKa ~11) than pyridine (pKa ~5), altering solubility and reactivity. This may enhance bioavailability in physiological environments .
- Biological Activity: Piperidine-containing analogs are prevalent in CNS-targeting drugs due to improved blood-brain barrier penetration. However, the pyridinyl group in 6-(Pyridin-4-yl)isoquinoline may favor interactions with aromatic residues in enzymes or receptors .
- Applications: Both compounds are listed as building blocks in pharmaceutical catalogs, but 6-(Piperidin-4-yl)isoquinoline’s dihydrochloride form (CAS 2140866-96-0) highlights its utility in salt formation for enhanced stability .
6-(Methylsulfanyl)isoquinoline
Structural Differences : Substituted with a methylsulfanyl (-SMe) group at the 6-position.
Functional Implications :
- Electron Effects: The -SMe group is strongly electron-donating via sulfur’s lone pairs, increasing electron density at the isoquinoline core. This contrasts with the pyridinyl group’s moderate electron-withdrawing nature.
- Biological Activity: Electron-donating groups at the 6-position (e.g., ethyl-amino or ethylene glycol) enhance antiproliferative activity in cancer cell lines (e.g., LASCPC-01), as seen in Table 4 . However, bulky substituents (e.g., pyrrolidin-3-yloxy) reduce activity, suggesting this compound’s planar structure may balance steric and electronic effects .
1-(2'-Bromo-4',5'-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)
Structural Differences: A tetrahydroisoquinoline derivative with bromine and methoxy substituents. Functional Implications:
- Electron/Steric Effects: Bromine (electron-withdrawing) and methoxy groups (electron-donating) create a polarized scaffold. The tetrahydroisoquinoline core reduces aromaticity, affecting π-stacking capacity compared to this compound.
- Biological Activity: F-18 exhibits cardiovascular and anti-inflammatory effects, likely due to its interaction with biomembranes and mitochondrial calcium channels. In contrast, pyridinyl-substituted isoquinolines may target kinases or DNA via planar aromatic interactions .
6-Azetidin-1-yl-3-(4-methoxyphenyl)-pyridazino[4,3-c]isoquinoline
Structural Differences: Incorporates a pyridazinoisoquinoline fused ring system with an azetidine (4-membered amine ring) substituent. Functional Implications:
- Biological Activity: The fused pyridazine ring introduces additional hydrogen-bonding sites, which could enhance binding to targets like topoisomerases. However, the pyridinyl group in this compound offers simpler synthetic accessibility .
Key Data Table: Antiproliferative Activity of 6-Position Substituted Isoquinolines
Note: Electron-donating, non-bulky groups (e.g., ethyl-amino) maximize activity, while bulky or electron-withdrawing groups reduce efficacy. This compound’s pyridinyl group, though moderately electron-withdrawing, may retain activity due to planar π-π interactions .
Biological Activity
Introduction
6-(Pyridin-4-yl)isoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Antitumor Activity
Recent studies have highlighted the antitumor properties of various isoquinoline derivatives, including those containing pyridine substituents. For instance, compounds derived from isoquinoline have shown significant inhibition of cyclin-dependent kinases (CDKs), particularly CDK4. The structure-activity relationship indicates that specific substitutions on the isoquinoline core enhance its inhibitory potency against CDK4 over CDK2 and CDK1 .
A notable study demonstrated that this compound derivatives exhibited low nanomolar activity against FLT3 and CDK4, with IC50 values around 11 nM and 7 nM respectively. In vivo tests using MV4-11 xenograft models showed a tumor growth inhibition rate of 67% at a dosage of 200 mg/kg .
Neuroprotective Effects
Research has also explored the neuroprotective potential of isoquinoline derivatives in models of Parkinson's disease. Compounds similar to this compound were found to exhibit high binding affinity for dopamine receptors (D2 and D3), suggesting their potential in treating neurodegenerative disorders . For example, a derivative displayed high selectivity for the D3 receptor with an EC50 value of 0.52 nM, indicating its promising role in neuroprotection .
G-Quadruplex Stabilization
Another area of interest is the ability of certain isoquinoline derivatives to stabilize G-quadruplex structures, which are associated with telomerase activity in cancer cells. Compounds that stabilize these structures can inhibit cancer cell proliferation effectively. One study reported that a pyridine-substituted isoquinoline derivative demonstrated significant antiproliferative effects in telomerase-positive human cancer cell lines at low micromolar concentrations .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various structural modifications:
| Substitution | Effect on Activity |
|---|---|
| Hydroxyl group | Essential for CDK4 inhibitory activity |
| Iodo or aryl groups | Enhance potency against cancer cell lines |
| Pyridine substituents | Improve selectivity for specific kinases |
These modifications can lead to improved metabolic stability and enhanced biological efficacy, making them critical considerations in drug design.
Case Study 1: Antitumor Efficacy
A study involving a series of pyridine-substituted isoquinolines reported their effectiveness against various cancer cell lines. The most active compound exhibited an IC50 value of 0.56 μM against HepG2 hepatocellular carcinoma cells, outperforming established chemotherapeutics like Etoposide and Doxorubicin .
Case Study 2: Neuroprotective Applications
In a Parkinson's disease model, compounds derived from isoquinoline showed significant neuroprotective effects by acting as D3 receptor agonists. These compounds reduced neurodegeneration markers and improved motor function in treated animals .
Q & A
Basic Question: What are the foundational synthetic strategies for preparing 6-(Pyridin-4-yl)isoquinoline derivatives?
Methodological Answer:
The synthesis of this compound derivatives typically involves modular approaches such as the Bischler–Napieralski reaction or Friedländer annulation. For example, β-phenylethylamine derivatives can be acylated and cyclized using phosphoryl chloride (POCl₃) to form dihydroisoquinoline intermediates, which are subsequently dehydrogenated with palladium catalysts . Substituents like pyridinyl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. In multi-step syntheses, intermediates such as 1-chloro-5-methylisoquinoline are functionalized with pyridinyl amines under reductive conditions (e.g., H₂/Raney-Ni) to achieve regioselective substitution at the 6-position .
Basic Question: How can structural isomerism in this compound derivatives be resolved experimentally?
Methodological Answer:
Structural ambiguity arising from isomerism (e.g., positional or stereochemical) is resolved using a combination of NMR spectroscopy and X-ray crystallography. For instance, ¹H-¹H NOESY experiments can identify spatial proximity of protons in fused-ring systems, while ¹³C NMR distinguishes between regioisomers based on carbon chemical shifts. In cases of tautomerism, X-ray crystallography provides definitive confirmation, as demonstrated for indenoisoquinoline derivatives . Oxidation-reduction sequences (e.g., Pd/C-mediated dehydrogenation) can also clarify ring aromaticity .
Basic Question: What factors influence the basicity of this compound compared to simpler heterocycles?
Methodological Answer:
The basicity of this compound is modulated by electronic effects from substituents and hybridization. The pyridinyl group at position 6 withdraws electron density via inductive effects, reducing basicity compared to unsubstituted isoquinoline. However, sp² hybridization of the nitrogen atom in the isoquinoline ring inherently lowers basicity relative to sp³-hybridized amines (e.g., anilines). Comparative studies show isoquinoline has a dipole moment of 2.60 D, higher than quinoline (2.10 D), influencing its interaction with polar solvents or protein targets .
Advanced Question: How can fragment-based drug design (FBDD) optimize this compound derivatives without X-ray structural data?
Methodological Answer:
A "merging by design" strategy enables fragment optimization without X-ray data. Monosubstituted isoquinoline fragments are screened for binding to target proteins (e.g., anti-inflammatory enzymes), and hits from different positions (e.g., 1-, 3-, or 6-positions) are combined on the same scaffold. Biochemical assays (e.g., IC₅₀ determination) and molecular docking refine potency. For example, merging a pyridinyl fragment at position 6 with a methoxy group at position 7 enhanced binding affinity in anti-inflammatory candidates .
Advanced Question: How do contradictory structure-activity relationship (SAR) data for this compound derivatives inform mechanistic hypotheses?
Methodological Answer:
Contradictions in SAR often arise from competing electronic and steric effects. For instance, 2-methyl or 7-methoxy substituents on isoquinoline enhance dopamine uptake inhibition in Parkinson’s models, while 6,7-dihydroxy groups reduce activity due to increased polarity . To resolve such conflicts, computational tools (e.g., 3D-QSAR) map favorable/unfavorable regions for substituents. Free-energy perturbation (FEP) simulations can quantify contributions of specific functional groups to binding, guiding iterative synthesis .
Advanced Question: What computational methods predict the regioselectivity of electrophilic substitutions in this compound?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and local electron density. For this compound, the pyridinyl group directs EAS to the 5- and 8-positions due to resonance stabilization of intermediates. Molecular electrostatic potential (MEP) maps further highlight nucleophilic regions. Experimental validation via nitration or halogenation reactions confirms computational predictions .
Advanced Question: How can reaction conditions be optimized for regioselective functionalization of this compound?
Methodological Answer:
Regioselectivity is controlled through solvent polarity, temperature, and catalyst choice. For example, bromination in acetic acid at 60°C favors substitution at the 5-position, while using FeCl₃ in dichloromethane shifts reactivity to the 8-position. Palladium-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands like PPh₃) enables direct arylation at the 1-position . Kinetic vs. thermodynamic control is assessed via time-course HPLC monitoring .
Advanced Question: What methodologies characterize the electronic effects of substituents on this compound’s photophysical properties?
Methodological Answer:
Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, correlating substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing nitro groups) with λₘₐₓ shifts. Experimentally, fluorescence quantum yields are measured using integrating spheres, while transient absorption spectroscopy tracks excited-state dynamics. For example, this compound derivatives with extended π-conjugation exhibit bathochromic shifts in solid-state emission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
